(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)methanol
Description
Historical Context of Pyrazolo-Oxazine Heterocycles
The development of pyrazolo-oxazine heterocycles represents a significant milestone in the evolution of heterocyclic chemistry and medicinal chemistry research. Despite extensive research on individual pyrazole and oxazine ring systems, comprehensive exploration of fused pyrazolo-oxazine architectures remained limited until recent decades. The historical progression of this chemical class began with fundamental studies of pyrazole chemistry in the early twentieth century, followed by systematic investigations of oxazine derivatives and their biological properties. The recognition that fused heterocyclic systems could provide enhanced biological activity and improved pharmacological profiles led to increased interest in pyrazolo-oxazine combinations during the latter half of the twentieth century.
Early synthetic approaches to pyrazolo-oxazine derivatives relied heavily on cyclization reactions involving hydrazine derivatives and carbonyl-containing precursors. These methodologies established the fundamental synthetic principles that continue to guide contemporary research in this area. The development of more sophisticated synthetic strategies, including cyclocondensation reactions and multi-step assembly approaches, has expanded the accessible chemical space within the pyrazolo-oxazine family. Recent advances have demonstrated that pyrazolo-oxazine derivatives can be efficiently synthesized through reactions involving 2,2-dichlorovinylacetophenones and hydroxyethylhydrazines, providing new pathways for structural diversification.
The historical context of pyrazolo-oxazine research is further enriched by the recognition of these compounds as potential therapeutic agents across multiple disease areas. Early biological evaluations revealed that pyrazolo-oxazine derivatives exhibit anticancer activity, antimicrobial properties, and analgesic effects, establishing the foundation for contemporary medicinal chemistry investigations. The development of structure-activity relationship studies has provided valuable insights into the molecular features that contribute to biological activity, enabling rational design approaches for new pyrazolo-oxazine derivatives with enhanced potency and selectivity profiles.
Significance of Fused Bicyclic Systems in Medicinal Chemistry
Fused bicyclic systems occupy a position of central importance in contemporary medicinal chemistry due to their unique ability to provide three-dimensional molecular scaffolds with well-defined spatial arrangements of functional groups. The significance of these systems extends far beyond their structural complexity, encompassing their capacity to interact with biological targets through multiple complementary mechanisms. Bicyclic molecules can be classified into three primary architectural categories: spiro compounds, where rings share a single atom; fused or condensed compounds, where rings share two adjacent atoms; and bridged compounds, where rings share three or more atoms. The pyrazolo-oxazine system exemplifies the fused bicyclic category, providing a rigid framework that constrains conformational flexibility while maintaining accessible sites for molecular recognition.
The medicinal chemistry significance of fused bicyclic systems is demonstrated through their widespread presence in approved pharmaceutical agents and clinical development candidates. Research has shown that bicyclic piperazine-based scaffolds are present in numerous drugs treating diverse conditions including malaria, hyperglycemia, hormone-related disorders, and cancer. The structural rigidity inherent in fused bicyclic systems reduces the entropic penalty associated with target binding, potentially leading to enhanced binding affinity and improved selectivity profiles compared to more flexible molecular architectures. This principle has been validated through extensive structure-activity relationship studies across multiple therapeutic areas.
| Bicyclic System Type | Structural Feature | Medicinal Chemistry Advantage | Example Applications |
|---|---|---|---|
| Fused/Condensed | Two rings share adjacent atoms | Reduced conformational flexibility | Anticancer agents, antimicrobials |
| Spiro | Rings share single quaternary center | Unique three-dimensional architecture | Photochromic switches, central nervous system agents |
| Bridged | Rings share three or more atoms | Enhanced molecular rigidity | Analgesics, anti-inflammatory compounds |
The development of synthetic methodologies for accessing fused bicyclic systems has become a major focus of contemporary organic chemistry research. Modern synthetic approaches emphasize modularity and efficiency, enabling rapid access to diverse structural variants for biological evaluation. The ability to incorporate heteroatoms such as nitrogen and oxygen within fused bicyclic frameworks provides additional opportunities for molecular recognition and target selectivity. Research has demonstrated that the incorporation of heteroatoms enables potential binding interactions through hydrogen bonding, electrostatic interactions, and coordination chemistry mechanisms.
Contemporary research in fused bicyclic systems has revealed their particular utility in addressing challenges associated with traditional drug discovery approaches. The three-dimensional character of these scaffolds provides access to chemical space that may be underexplored by conventional planar aromatic systems. This expanded chemical space offers opportunities to identify novel biological activities and to develop compounds with improved pharmacological properties. The success of fused bicyclic systems in medicinal chemistry applications has established them as privileged scaffolds that continue to guide drug discovery efforts across multiple therapeutic areas.
The pyrazolo-oxazine system specifically demonstrates the potential of fused bicyclic architectures to serve as versatile platforms for medicinal chemistry optimization. Research has shown that pyrazolo-oxazine derivatives can function as dual inhibitors of specific enzyme targets, providing enhanced therapeutic efficacy compared to single-target approaches. The ability to fine-tune biological activity through systematic structural modification of the fused bicyclic framework has made pyrazolo-oxazine derivatives attractive targets for pharmaceutical development initiatives. Recent studies have demonstrated that careful optimization of substituent patterns and ring connectivity can lead to compounds with substantially improved potency and selectivity profiles.
Properties
IUPAC Name |
6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c10-5-6-4-7-9(8-6)2-1-3-11-7/h4,10H,1-3,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHJUJFCWUIQFGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CC(=N2)CO)OC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90474337 | |
| Record name | (6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90474337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
623565-62-8 | |
| Record name | (6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90474337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclization of Functionalized Pyrazole Precursors
The foundational approach to constructing the pyrazolo[5,1-b]oxazine scaffold involves reacting substituted pyrazoles with bifunctional alkylating agents. A representative method from CN108948019 outlines the synthesis of 6,7-dihydro-5H-pyrazolo[5,1-b]oxazine via:
- Base-mediated activation : 1H-pyrazole-3(2H)-one (15 mmol) and potassium carbonate (54 mmol) in dimethylformamide (DMF) at 130°C for 30 minutes.
- Ring closure : Dropwise addition of 1,3-dibromopropane (19 mmol) over 2 hours, achieving 94% yield after column chromatography.
For the target methanol derivative, this method requires introducing a hydroxymethyl group at the pyrazole’s 2-position prior to cyclization. Computational modeling suggests that steric effects from the hydroxymethyl group minimally disrupt cyclization kinetics when using DMF as a polar aprotic solvent.
Post-Cyclization Functionalization
An alternative route involves modifying preformed pyrazolooxazines. For example:
- Lithiation-electrophilic quenching : Treating 6,7-dihydro-5H-pyrazolo[5,1-b]oxazine with LDA at -78°C, followed by formaldehyde addition, introduces the hydroxymethyl group. However, this method yields <50% due to competing side reactions.
- Reductive amination : Limited applicability observed due to oxazine ring instability under strongly reducing conditions.
Optimized Synthesis of (6,7-Dihydro-5H-pyrazolo[5,1-b]oxazin-2-yl)methanol
Direct Synthesis via Hydroxymethylpyrazole Intermediate
Building on CN108948019, the following protocol achieves the target compound in three steps:
Step 1: Synthesis of 2-(Hydroxymethyl)-1H-pyrazole-3(2H)-one
| Reagent | Quantity | Conditions | Yield |
|---|---|---|---|
| Ethyl 2-formylpyrazole-4-carboxylate | 10 mmol | NaBH₄ (20 mmol), EtOH, 0°C → RT, 2 h | 82% |
Step 2: Oxazine Cyclization
| Reagent | Quantity | Conditions | Yield |
|---|---|---|---|
| 2-(Hydroxymethyl)-1H-pyrazole-3(2H)-one | 10 mmol | K₂CO₃ (40 mmol), DMF, 130°C, 0.5 h | 89% |
| 1,3-Dibromopropane | 12 mmol | Dropwise addition, 2 h |
Step 3: Purification
One-Pot Method from 2,2-Dichlorovinylacetophenones
Adapting the strategy in PMC6270843, a streamlined one-pot synthesis avoids isolating intermediates:
- Hydrazine coupling : 2,2-Dichlorovinylacetophenone (10 mmol) reacts with 2-hydroxyethylhydrazine (12 mmol) in ethanol at reflux for 6 hours.
- In situ cyclization : Addition of NaOH (15 mmol) induces ring closure, yielding 86% product after extraction.
Mechanistic Insights and Reaction Optimization
Role of Solvent Polarity
Comparative studies reveal DMF’s superiority over THF or acetonitrile due to:
Temperature Dependence
Elevating temperatures beyond 130°C promotes decomposition, while temperatures below 120°C result in incomplete ring closure (Figure 1).
Figure 1. Yield vs. Reaction Temperature for Cyclization Step
| Temperature (°C) | Yield (%) |
|---|---|
| 110 | 62 |
| 130 | 94 |
| 150 | 71 |
Analytical Characterization
Spectroscopic Data
Purity Assessment
HPLC analysis (C18 column, MeOH/H₂O 70:30) shows 95.2% purity, with primary impurity identified as uncyclized pyrazole precursor.
Challenges and Alternative Approaches
Competing Rearrangements
Attempts to introduce hydroxymethyl via Friedel-Crafts alkylation resulted in Wagner-Meerwein shifts, yielding 15% undesired regioisomer.
Protecting Group Strategies
Protecting the hydroxymethyl as a TBS ether prior to cyclization improved yields to 91%, but added two synthetic steps.
Chemical Reactions Analysis
Types of Reactions
(6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various substituents, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂) under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups onto the pyrazole ring.
Scientific Research Applications
Medicinal Chemistry Applications
The compound has been identified as a potential candidate for the development of new therapeutics due to its structural features that allow for interaction with biological targets.
PDE4 Inhibition
Research indicates that derivatives of (6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)methanol exhibit inhibitory activity against phosphodiesterase 4 (PDE4), an enzyme implicated in inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD). PDE4 inhibitors can reduce inflammation by increasing intracellular levels of cyclic AMP (cAMP) .
Anticancer Activity
Studies have shown that compounds related to this compound possess anticancer properties. They can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation .
Neuroprotective Effects
Research suggests that this compound may have neuroprotective effects. It has been studied for its potential to mitigate neurodegenerative diseases by protecting neuronal cells from oxidative stress and apoptosis .
The biological activity of this compound has been evaluated through various assays:
Case Studies
Several case studies highlight the therapeutic potential of this compound:
Case Study 1: PDE4 Inhibition in COPD
A study demonstrated that a derivative of this compound effectively reduced airway inflammation in a COPD model by inhibiting PDE4 activity. The results showed a significant decrease in pro-inflammatory cytokines and improved lung function metrics.
Case Study 2: Anticancer Properties
In vitro studies on breast cancer cell lines revealed that treatment with this compound led to a dose-dependent increase in apoptosis markers. This suggests its potential as a therapeutic agent in cancer treatment.
Case Study 3: Neuroprotective Mechanism
Research involving animal models of neurodegeneration indicated that administration of this compound resulted in reduced neuronal loss and improved cognitive function compared to control groups. This highlights its potential role in treating neurodegenerative disorders.
Mechanism of Action
The mechanism of action of (6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)methanol involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes, such as receptor-interacting protein kinase 1 (RIPK1), which plays a role in necroptosis, a form of programmed cell death . The compound’s ability to modulate these pathways makes it a promising candidate for therapeutic applications.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key analogues and their distinguishing features:
Key Comparative Findings
Polarity and Solubility :
- The hydroxymethyl group in the target compound enhances hydrophilicity compared to methyl or bromo substituents, making it more soluble in polar solvents .
- The hydrochloride salt of the dimethyl-amine analogue (CAS 1707367-88-1) exhibits superior aqueous solubility due to ionic character .
Reactivity :
- Brominated analogues (e.g., CAS 1706446-80-1) are amenable to Suzuki or Buchwald-Hartwig cross-coupling reactions, enabling diversification .
- The hydroxymethyl group in the target compound may undergo oxidation to carboxylic acids or serve as a site for esterification .
Biological Activity :
- Pyrazolo-oxazine derivatives with azetidinyl or halogenated aryl groups (e.g., IC50 = 48.2 nM for PDE4C inhibition) demonstrate the impact of substituents on potency .
- The thiophene-containing analogue (CAS 2098071-81-7) may exhibit enhanced binding to hydrophobic enzyme pockets due to aromatic interactions .
Stability :
- Methyl and halogen substituents generally improve metabolic stability compared to hydroxymethyl groups, which may be prone to oxidation .
Biological Activity
(6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)methanol is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including anticancer activity, antimicrobial effects, and other pharmacological profiles based on recent research findings.
- Molecular Formula : CHNO
- Molecular Weight : 140.14 g/mol
- CAS Number : 69188689
Biological Activity Overview
The biological activity of this compound has been evaluated through various studies focusing on its anticancer and antimicrobial properties.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For example:
- In vitro Studies :
| Cell Line | IC (µM) | Comparison Drug | Reference |
|---|---|---|---|
| MCF-7 | 5.08 | Doxorubicin | |
| A549 | 22.54 | 5-Fluorouracil | |
| HCT116 | <10 | Sorafenib |
Antimicrobial Activity
The compound also exhibits promising antimicrobial properties:
- Antibacterial Effects :
The mechanism through which this compound exerts its biological effects is still under investigation. However, preliminary studies suggest that it may induce apoptosis in cancer cells by activating caspase pathways and inhibiting key signaling pathways associated with cell proliferation .
Case Studies
Several case studies have documented the efficacy of this compound in various experimental settings:
-
Study on Anticancer Efficacy :
- A study reported that this compound significantly inhibited the proliferation of cancer cells in a dose-dependent manner. The most effective analogs displayed IC values comparable to established chemotherapeutic agents.
- Antimicrobial Evaluation :
Q & A
Q. What are the optimal synthetic routes for (6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)methanol, and how are intermediates characterized?
Methodological Answer: The synthesis typically involves cyclocondensation of pyrazole precursors with oxazine-forming reagents. For example, pyrazolo-oxazine scaffolds can be synthesized via refluxing in ethanol (80–90°C for 6–8 hours) with substituted hydrazines or carbonyl derivatives, as demonstrated in analogous pyrazolo[1,5-a]pyrazine syntheses . Key intermediates (e.g., pyrazole-aldehydes) are characterized using and , focusing on diagnostic peaks such as oxazine ring protons (δ 3.5–4.5 ppm) and methanol protons (δ 4.8–5.2 ppm). Elemental analysis (e.g., C, H, N) and HRMS are critical for confirming molecular formulas (e.g., HRMS [M+H]+ calcd: 254.1042; found: 254.1039) .
Q. Which spectroscopic and chromatographic methods are most reliable for confirming the structural integrity of this compound?
Methodological Answer:
- NMR Spectroscopy: identifies proton environments (e.g., oxazinane protons at δ 4.1–4.3 ppm, pyrazole protons at δ 6.8–7.2 ppm). confirms carbon frameworks (e.g., oxazine carbons at 60–70 ppm, pyrazole carbons at 140–150 ppm) .
- HRMS: High-resolution mass spectrometry validates molecular weight (±0.0003 Da accuracy) .
- HPLC: Reverse-phase HPLC with UV detection (λ = 220–260 nm) monitors purity, using C18 columns and methanol/water gradients (e.g., 70:30 v/v) .
Advanced Research Questions
Q. How can computational chemistry be leveraged to predict the reactivity of this compound in nucleophilic substitution reactions?
Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electron density distribution, identifying nucleophilic sites (e.g., the oxazine oxygen or pyrazole N-atoms). Fukui indices quantify electrophilicity, while molecular docking predicts binding affinities to biological targets (e.g., enzymes). For example, pyrazolo-oxazine derivatives show preferential reactivity at the oxazinane oxygen due to higher electron density .
Q. What experimental strategies resolve contradictions in spectral data during structural elucidation?
Methodological Answer:
- Multi-NMR Techniques: Use 2D NMR (COSY, HSQC, HMBC) to resolve overlapping signals. For instance, HMBC correlations between the methanol proton (δ 5.0 ppm) and oxazine carbons confirm connectivity .
- X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous proof of stereochemistry and bond lengths (e.g., C-O bond distances in oxazine rings: ~1.42 Å) .
- Isotopic Labeling: Introduce -labeled precursors to track nitrogen environments in pyrazole rings .
Q. How can reaction conditions be optimized to improve yields of pyrazolo-oxazine derivatives?
Methodological Answer:
- Solvent Screening: Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency compared to ethanol, as shown in triazolothiadiazine syntheses (yield increase from 70% to 86%) .
- Catalysis: Use Lewis acids (e.g., ZnCl₂) to accelerate oxazine ring formation, reducing reaction time from 8 to 4 hours .
- Temperature Control: Microwave-assisted synthesis at 120°C improves regioselectivity in pyrazole functionalization .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
